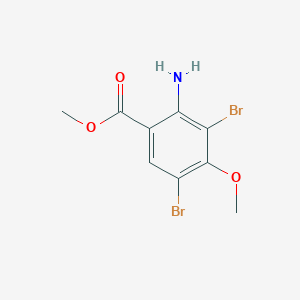

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate

Description

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate (CAS: 2092263-35-7) is a brominated aromatic ester featuring an amino group at the 2-position, methoxy substituent at the 4-position, and bromine atoms at the 3- and 5-positions. Its molecular formula is C₉H₈Br₂NO₃, with a molecular weight of 338.98 g/mol .

Properties

IUPAC Name |

methyl 2-amino-3,5-dibromo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZCUHABNJUDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3,5-dibromo-4-methoxybenzoate typically involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 5 positions of the aromatic ring. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,5-dibromo-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of quinones or hydroquinones .

Scientific Research Applications

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-dibromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with biological molecules, while the dibromo substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 3,5-Dibromo-4-methoxybenzoate

- Structure: Lacks the 2-amino group present in the target compound.

- Molecular Formula : C₉H₈Br₂O₃ (Molecular Weight: ~327.87 g/mol) .

- Increased lipophilicity due to fewer polar functional groups.

- Applications : Listed in pesticide-related analytical manuals, suggesting use as an intermediate or metabolite in agrochemical formulations .

Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

- Structure: Incorporates a triazine ring and additional phenoxy substituents.

- Molecular Formula : C₂₅H₁₉BrN₄O₆ (Molecular Weight: 567.35 g/mol) .

- Extended conjugation and bulkier structure may reduce solubility compared to the target compound.

- Applications : Synthesized via multistep reactions, likely for use in drug discovery or materials science .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)

- Structure : Contains a sulfonylurea bridge and triazine moiety.

- Molecular Formula : C₁₂H₁₂F₃N₅O₅S (Molecular Weight: 371.31 g/mol) .

- Key Differences :

- Sulfonylurea functionality enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants.

- Fluorine substituents enhance metabolic stability and bioavailability.

- Applications : Widely used as selective herbicides .

Physicochemical and Functional Data Table

Research Findings and Implications

- Synthetic Challenges :

- Comparative Bioactivity :

- Unlike sulfonylurea herbicides, the target compound lacks a sulfonylurea bridge, suggesting divergent mechanisms of action .

Biological Activity

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate is a compound of interest due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H8Br2N O3

- Molecular Weight : 309.98 g/mol

- Functional Groups : Amino group, methoxy group, dibromo substituents

This compound's unique structure contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Target Enzymes and Pathways

Methyl 2-amino-3,5-dibromo-4-methoxybenzoate primarily targets the enoyl reductase enzyme , which plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids necessary for cell membrane integrity and function.

Biochemical Pathways Affected

The inhibition of enoyl reductase leads to:

- Impaired fatty acid synthesis.

- Disruption of cellular metabolism.

- Potential alterations in cell signaling pathways.

Antimicrobial Properties

Research indicates that methyl 2-amino-3,5-dibromo-4-methoxybenzoate exhibits activity against various gram-negative bacteria and soil bacteria. This characteristic makes it a candidate for microbiological studies and applications in agricultural settings.

Anti-inflammatory Effects

Similar compounds have shown anti-inflammatory properties, suggesting that methyl 2-amino-3,5-dibromo-4-methoxybenzoate may also influence inflammatory pathways. The presence of the amino group is particularly relevant for such activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that methyl 2-amino-3,5-dibromo-4-methoxybenzoate significantly inhibited the growth of specific gram-negative bacterial strains, indicating its potential as an antimicrobial agent.

- Inhibition Studies : In vitro assays revealed that the compound effectively inhibits enoyl reductase activity in bacterial cultures, leading to reduced fatty acid synthesis and subsequent bacterial growth inhibition .

- Inflammatory Response Modulation : Preliminary studies suggest that this compound may modulate inflammatory responses in cell cultures, although detailed mechanisms remain to be elucidated .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3,5-dibromo-4-methoxybenzoate | C9H8Br2N O3 | Contains dibromo and methoxy groups |

| Methyl 3-amino-4-methoxybenzoate | C9H11NO3 | Lacks bromine substituents |

| Methyl 3,5-dibromo-4-methylbenzoate | C10H8Br2O2 | Different substitution pattern affecting activity |

This table highlights how variations in chemical structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.